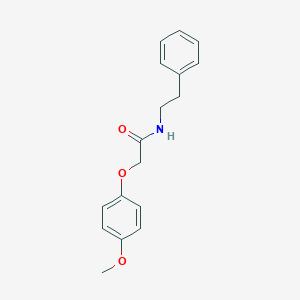
2-(4-methoxyphenoxy)-N-(2-phenylethyl)acetamide
描述
2-(4-methoxyphenoxy)-N-(2-phenylethyl)acetamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 and has since been used extensively in scientific research due to its potential therapeutic applications.
作用机制
2-(4-methoxyphenoxy)-N-(2-phenylethyl)acetamide acts as a selective antagonist of the mGluR5 receptor, which is a type of glutamate receptor found in the central nervous system. By blocking this receptor, 2-(4-methoxyphenoxy)-N-(2-phenylethyl)acetamide can modulate the release of glutamate, which is a neurotransmitter that plays a key role in many physiological processes, including learning and memory.
生化和生理效应
2-(4-methoxyphenoxy)-N-(2-phenylethyl)acetamide has been shown to have several biochemical and physiological effects. It can reduce anxiety and depression-like behaviors in animal models, as well as improve cognitive function. 2-(4-methoxyphenoxy)-N-(2-phenylethyl)acetamide has also been shown to reduce drug-seeking behavior in animal models of addiction.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-methoxyphenoxy)-N-(2-phenylethyl)acetamide in lab experiments is its selectivity for the mGluR5 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other neurotransmitter systems. However, 2-(4-methoxyphenoxy)-N-(2-phenylethyl)acetamide has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its usefulness in certain experiments.
未来方向
There are several potential future directions for the use of 2-(4-methoxyphenoxy)-N-(2-phenylethyl)acetamide in scientific research. One area of interest is the development of more selective and potent mGluR5 antagonists that can be used in clinical trials for the treatment of neurological disorders. Another area of interest is the study of the role of mGluR5 in other physiological processes, such as pain perception and immune function. Finally, the development of new animal models that mimic human neurological disorders could provide valuable insights into the potential therapeutic applications of 2-(4-methoxyphenoxy)-N-(2-phenylethyl)acetamide.
合成方法
The synthesis of 2-(4-methoxyphenoxy)-N-(2-phenylethyl)acetamide involves several steps, including the reaction of 4-methoxyphenol with 2-bromoethylamine hydrobromide, followed by the reaction of the resulting product with ethyl chloroacetate. The final step involves the reaction of the intermediate product with phenethylamine to produce 2-(4-methoxyphenoxy)-N-(2-phenylethyl)acetamide. The overall yield of the synthesis process is around 20%.
科学研究应用
2-(4-methoxyphenoxy)-N-(2-phenylethyl)acetamide has been widely used in scientific research due to its potential therapeutic applications. It has been shown to be effective in treating various neurological disorders, including anxiety, depression, and addiction. 2-(4-methoxyphenoxy)-N-(2-phenylethyl)acetamide has also been studied for its potential use in the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.
属性
IUPAC Name |
2-(4-methoxyphenoxy)-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-20-15-7-9-16(10-8-15)21-13-17(19)18-12-11-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFJLZLBSLQYQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40943528 | |
| Record name | 2-(4-Methoxyphenoxy)-N-(2-phenylethyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40943528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-N-(2-phenylethyl)acetamide | |
CAS RN |
21197-91-1 | |
| Record name | Acetamide, 2-(4-methoxyphenoxy)-N-(2-phenylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021197911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Methoxyphenoxy)-N-(2-phenylethyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40943528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



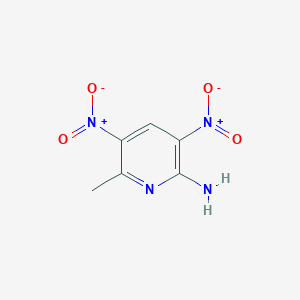
![Pyrido[2,3-b]pyrazin-6-amine](/img/structure/B188559.png)
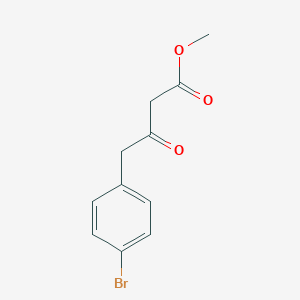
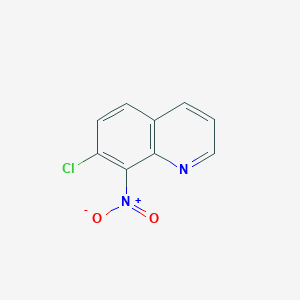

![N-(4,7,7-trimethyl-3-nitroso-2-bicyclo[2.2.1]hept-2-enyl)hydroxylamine](/img/structure/B188564.png)
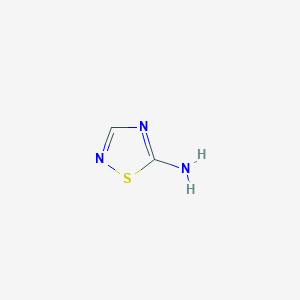
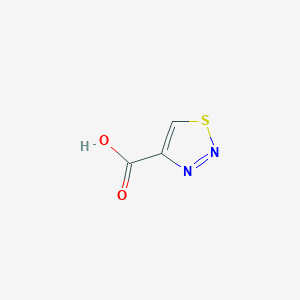
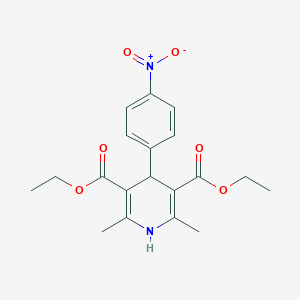
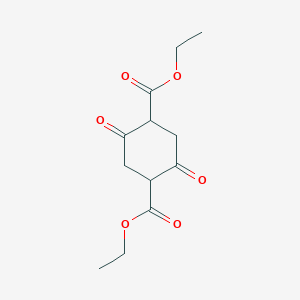
![5',9'-Dibromospiro[1,3-dioxolane-2,10'-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6'-one](/img/structure/B188577.png)
![N-[(4-Ethylphenyl)sulfonyl]glycine](/img/structure/B188578.png)
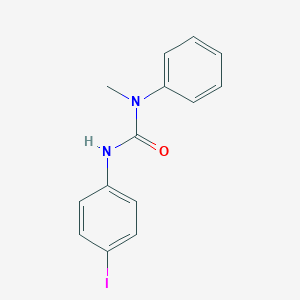
![1-[(2-Methylpiperidin-1-yl)methyl]naphthalen-2-ol](/img/structure/B188580.png)